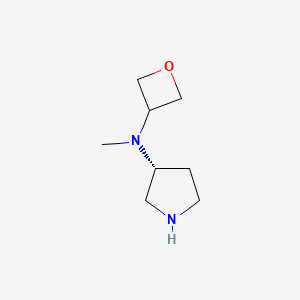
(R)-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C7H14N2O It is characterized by the presence of an oxetane ring and a pyrrolidine ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine typically involves the reaction of oxetane derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by nucleophilic substitution with a pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxetane or pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new drugs and therapeutic agents.
Medicine
In medicine, ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new medications for various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(Oxetan-3-yl)pyrrolidin-3-amine
- (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine
Uniqueness
®-N-Methyl-N-(oxetan-3-yl)pyrrolidin-3-amine is unique due to the presence of both an oxetane ring and a pyrrolidine ring in its structure. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3R)-N-methyl-N-(oxetan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H16N2O/c1-10(8-5-11-6-8)7-2-3-9-4-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
MESLCUMTPCKUPE-SSDOTTSWSA-N |
Isomeric SMILES |
CN([C@@H]1CCNC1)C2COC2 |
Canonical SMILES |
CN(C1CCNC1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


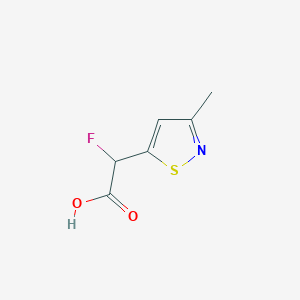
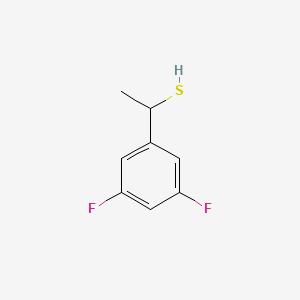
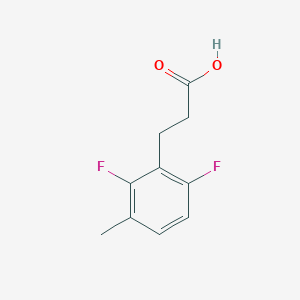
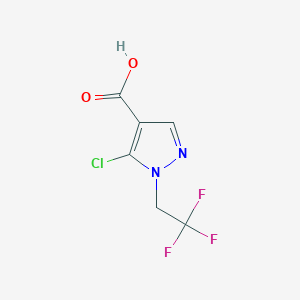

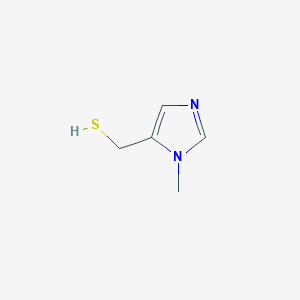
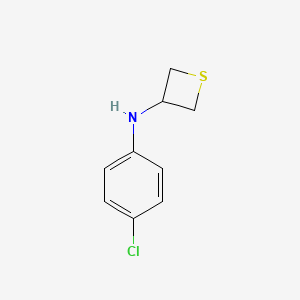
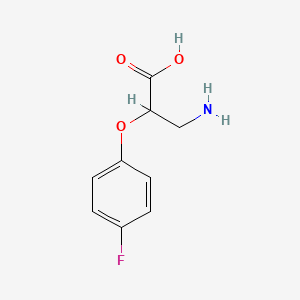
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B13321119.png)
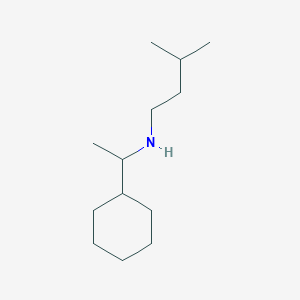
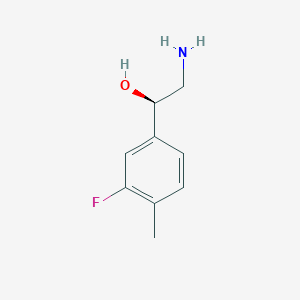
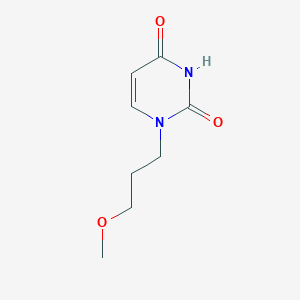
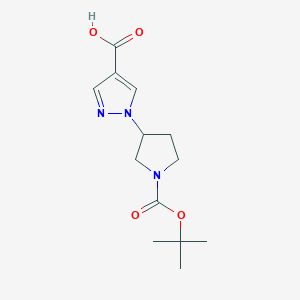
![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)
